N-(2,3-dimethylphenyl)-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N~1~-(2,3-DIMETHYLPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex structure, which includes a phenyl group, a pyrazole ring, and a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-DIMETHYLPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Synthesis of the pyrimidine ring: This involves the condensation of suitable amidines with β-dicarbonyl compounds.
Coupling of the phenyl group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the acetamide linkage: This step involves the reaction of the intermediate compounds with acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,3-DIMETHYLPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N1-(2,3-DIMETHYLPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-(2,3-DIMETHYLPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
- **N~1~-(2,3-DIMETHYLPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Uniqueness
The uniqueness of N1-(2,3-DIMETHYLPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of phenyl, pyrazole, and pyrimidine rings, along with the acetamide linkage, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H23N5OS |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H23N5OS/c1-5-25-15(4)16(11-22-25)18-9-10-21-20(24-18)27-12-19(26)23-17-8-6-7-13(2)14(17)3/h6-11H,5,12H2,1-4H3,(H,23,26) |
InChI Key |
YOSKCSWRPFTRNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NC(=NC=C2)SCC(=O)NC3=CC=CC(=C3C)C)C |
Origin of Product |
United States |
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